tert-Butyl N-[3-amino-4-(piperidin-1-yl)phenyl]carbamate
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Overview
Description
tert-Butyl N-[3-amino-4-(piperidin-1-yl)phenyl]carbamate is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a tert-butyl group, an amino group, and a piperidinyl group attached to a phenyl ring. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[3-amino-4-(piperidin-1-yl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-amino-4-(piperidin-1-yl)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[3-amino-4-(piperidin-1-yl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The piperidinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted piperidinyl compounds .
Scientific Research Applications
tert-Butyl N-[3-amino-4-(piperidin-1-yl)phenyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl N-[3-amino-4-(piperidin-1-yl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the enzyme or receptor, inhibiting its activity. This inhibition can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(4-methylpiperidin-4-yl)carbamate
- tert-Butyl (4-ethynylphenyl)carbamate
- tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate
Uniqueness
tert-Butyl N-[3-amino-4-(piperidin-1-yl)phenyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C16H25N3O2 |
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Molecular Weight |
291.39 g/mol |
IUPAC Name |
tert-butyl N-(3-amino-4-piperidin-1-ylphenyl)carbamate |
InChI |
InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)18-12-7-8-14(13(17)11-12)19-9-5-4-6-10-19/h7-8,11H,4-6,9-10,17H2,1-3H3,(H,18,20) |
InChI Key |
IVTUCPWXQWKIDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)N2CCCCC2)N |
Origin of Product |
United States |
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